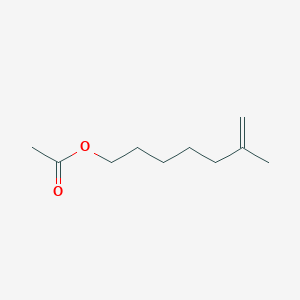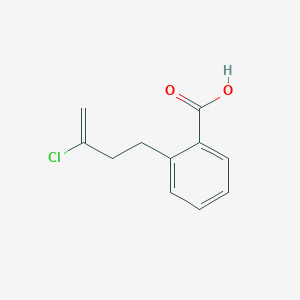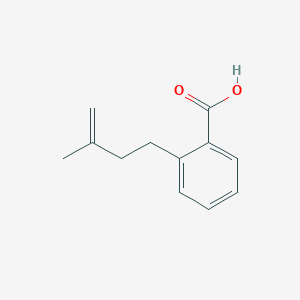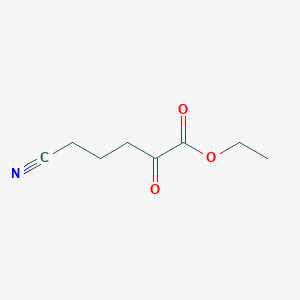
3-(3-Methyl-3-butenyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(3-Methyl-3-butenyl)benzoic acid comprises a benzene ring (benzoic acid moiety) and an alkenyl side chain. The alkenyl group consists of a double bond and a methyl group. The compound’s 2D and 3D structures can be visualized using tools such as the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Eine identifizierte Anwendung einer Verbindung, die strukturell mit 3-(3-Methyl-3-butenyl)benzoesäure verwandt ist, sind ihre entzündungshemmenden Eigenschaften. Eine Studie ergab, dass eine Verbindung namens 3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoesäure Entzündungen in Mäuseohren stark unterdrückte .
Experimentelle/Forschungsanwendung
Eine weitere Erwähnung von this compound ist ihre Verfügbarkeit für experimentelle und Forschungszwecke, was auf ihre potenzielle Nützlichkeit in verschiedenen wissenschaftlichen Studien hinweist .
Wirkmechanismus
Mode of Action
Similar compounds have been shown to exhibit antifungal activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
MEP pathway enzyme, IspD , which is an essential metabolic pathway found in malaria parasites but absent in mammals .
Result of Action
Related compounds have shown antifungal activity, suggesting that this compound may also have similar effects .
Biochemische Analyse
Biochemical Properties
3-(3-Methyl-3-butenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the metabolism of phenolic compounds. These interactions often involve the binding of 3-(3-Methyl-3-butenyl)benzoic acid to the active sites of enzymes, influencing their activity and the overall metabolic pathways they regulate. Additionally, this compound has been shown to exhibit antifungal, antibacterial, and anticancer properties, which are mediated through its interactions with specific biomolecules .
Cellular Effects
The effects of 3-(3-Methyl-3-butenyl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-(3-Methyl-3-butenyl)benzoic acid can inhibit the growth of certain cancer cells by altering the expression of genes involved in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Methyl-3-butenyl)benzoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(3-Methyl-3-butenyl)benzoic acid has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions ultimately lead to changes in gene expression, which further modulate cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-3-butenyl)benzoic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Methyl-3-butenyl)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, which can have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-3-butenyl)benzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antifungal and antibacterial activity . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the biological activity of 3-(3-Methyl-3-butenyl)benzoic acid increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
3-(3-Methyl-3-butenyl)benzoic acid is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and the levels of key metabolites. For example, this compound has been found to modulate the activity of enzymes involved in the biosynthesis and degradation of phenolic compounds, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of 3-(3-Methyl-3-butenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, 3-(3-Methyl-3-butenyl)benzoic acid has been shown to bind to transport proteins that mediate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-(3-Methyl-3-butenyl)benzoic acid is an important factor that influences its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, it has been found to localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . The precise localization of 3-(3-Methyl-3-butenyl)benzoic acid within cells is critical for its biological activity and overall impact on cellular processes.
Eigenschaften
IUPAC Name |
3-(3-methylbut-3-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGQZLAIFKEWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641266 |
Source


|
| Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732249-43-3 |
Source


|
| Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














